2-Piperidin-1-ylethyl 4-methoxybenzoate;hydrochloride
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Overview
Description
2-Piperidin-1-ylethyl 4-methoxybenzoate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidin-1-ylethyl 4-methoxybenzoate;hydrochloride typically involves the reaction of 4-methoxybenzoic acid with 2-(piperidin-1-yl)ethanol in the presence of a suitable coupling agent. The reaction is usually carried out under reflux conditions with a solvent such as dichloromethane or toluene. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Piperidin-1-ylethyl 4-methoxybenzoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 2-(piperidin-1-yl)ethanol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2-Piperidin-1-ylethyl 4-methoxybenzoate;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of analgesic and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Piperidin-1-ylethyl 4-methoxybenzoate;hydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to the compound but without the ester and methoxy groups.
4-Methoxybenzoic Acid: Shares the aromatic ring with a methoxy group but lacks the piperidine moiety.
2-(Piperidin-1-yl)ethanol: Contains the piperidine ring and ethanol group but lacks the aromatic ester.
Uniqueness
2-Piperidin-1-ylethyl 4-methoxybenzoate;hydrochloride is unique due to the combination of the piperidine ring, aromatic ester, and methoxy group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-piperidin-1-ylethyl 4-methoxybenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-18-14-7-5-13(6-8-14)15(17)19-12-11-16-9-3-2-4-10-16;/h5-8H,2-4,9-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJXVIZCLHFLMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCCN2CCCCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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